molecular formula C16H13ClO7 B1261559 Chloromonilinic acid D

Chloromonilinic acid D

Cat. No. B1261559
M. Wt: 352.72 g/mol
InChI Key: OIGIYRMZWBAKKC-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromonilinic acid D is a natural product found in Curvularia tsudae with data available.

Scientific Research Applications

Herbicidal Activity

Chloromonilinic acid D, along with chloromonilinic acid C, has been identified as a phytotoxic compound with potential herbicidal activity. Isolated from the fungal pathogen Cochliobolus australiensis, these compounds showed significant toxicity to buffelgrass in seedling elongation bioassays. This suggests their potential use as natural herbicides against invasive weeds like buffelgrass (Masi et al., 2017).

Antagonistic and Antimicrobial Properties

Chloromonilinic acids, including acid D, have been studied for their antagonistic properties. Isolated from various fungi, these compounds have been evaluated for antimicrobial activity and cytotoxicity, highlighting their potential in controlling microbial growth and in medical research (Bunbamrung et al., 2018).

Biodegradation and Environmental Impact

While not directly about chloromonilinic acid D, research on similar compounds such as 2,4-dichlorophenoxyacetic acid provides insights into the environmental impact and biodegradation pathways of chlorinated phenoxyacetic acids. These studies contribute to understanding how compounds like chloromonilinic acid D might behave in natural settings and their potential ecological effects (EvyAliceAbigail et al., 2017).

properties

Product Name

Chloromonilinic acid D

Molecular Formula

C16H13ClO7

Molecular Weight

352.72 g/mol

IUPAC Name

(Z)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6-

InChI Key

OIGIYRMZWBAKKC-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C/C(=O)O)/Cl)O

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O

synonyms

chloromonilinic acid D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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